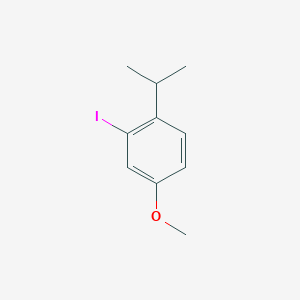
2-Iodo-1-isopropyl-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-isopropyl-4-methoxybenzene: is an organic compound with the molecular formula C10H13IO It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the second position, an isopropyl group at the first position, and a methoxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-isopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-isopropyl-4-methoxybenzene. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:
Iodination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-isopropyl-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the formation of Grignard reagents.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like magnesium in dry ether for Grignard reagent formation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of organometallic compounds.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Iodo-1-isopropyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-isopropyl-4-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The isopropyl and methoxy groups also influence the reactivity and orientation of the substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Iodo-2-isopropyl-4-methoxybenzene
- 1-Iodo-4-methoxybenzene
- 2-Iodo-4-methoxybenzene
Uniqueness
2-Iodo-1-isopropyl-4-methoxybenzene is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The combination of an iodine atom, isopropyl group, and methoxy group provides distinct chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H13IO |
|---|---|
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
2-iodo-4-methoxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13IO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 |
Clave InChI |
NPAJDFMTPKUKFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
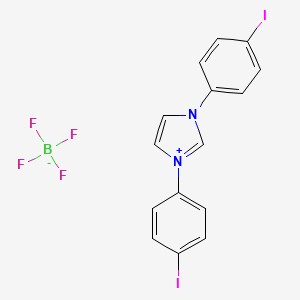
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
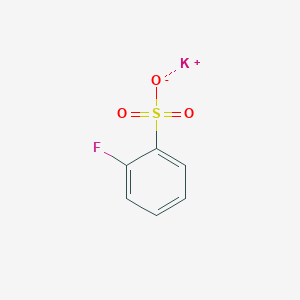
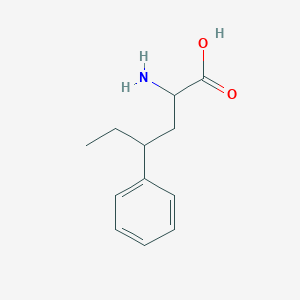
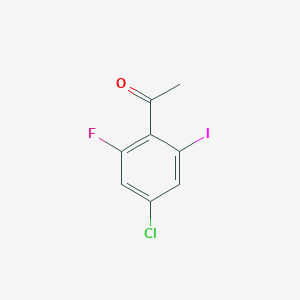
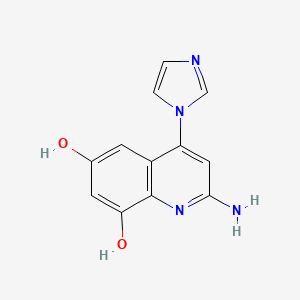

![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)

![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

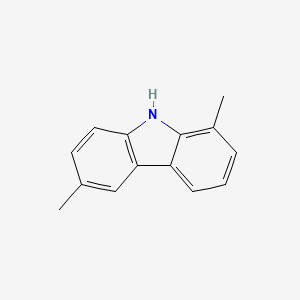
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
